5-Thiazolecarboxylicacid, 2-nitro-

Description

Historical Context and Significance of Nitro-Substituted Heterocycles in Organic Chemistry

Nitro-substituted heterocyclic compounds have long been a subject of intense study in organic chemistry. The introduction of a nitro group (-NO2) into a heterocyclic ring can dramatically alter the molecule's electronic properties and reactivity, often leading to a wide array of biological activities. nih.gov The discovery of chloramphenicol (B1208) in 1947, a nitro-containing compound, marked a significant milestone, spurring extensive research into nitro-aromatic and nitro-heterocyclic compounds for their potential as antibacterial agents. nih.gov

The nitro group is a strong electron-withdrawing group, which can activate the heterocyclic ring for nucleophilic substitution reactions. This reactivity has been harnessed by chemists to synthesize a vast number of derivatives with tailored properties. Moreover, the nitro group itself can be a pharmacophore, contributing directly to the biological activity of the molecule, or a toxicophore, which necessitates careful structural modification to ensure safety. nih.gov Historically, the synthesis of some nitro compounds has posed safety challenges due to the potential for exothermic reactions, as seen in the production of 2-amino-5-nitrothiazole (B118965). nih.govgoogle.com

Overview of Thiazole-Based Scaffolds in Research

Thiazole (B1198619), a five-membered heterocyclic ring containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. bohrium.comeurekaselect.com Its derivatives are integral components of numerous natural products, including Vitamin B1 (Thiamine), and a wide range of synthetic drugs. eurekaselect.com The thiazole nucleus is found in pharmaceuticals with diverse therapeutic applications, such as antimicrobial (sulfathiazole), antiretroviral (ritonavir), antifungal (abafungin), and anticancer (tiazofurin) agents. eurekaselect.comresearchgate.net

The versatility of the thiazole ring allows for the introduction of various substituents at different positions, leading to a broad spectrum of pharmacological activities. researchgate.netnih.gov Researchers have extensively explored thiazole derivatives for their potential as anti-inflammatory, antiviral, antidiabetic, and antioxidant agents. bohrium.comnih.gov The ability to synthesize a wide array of thiazole derivatives has made it a cornerstone in the development of new therapeutic agents to combat drug resistance and treat a multitude of diseases. bohrium.com

Structural Significance of the 2-Nitro-5-Thiazolecarboxylic Acid Framework

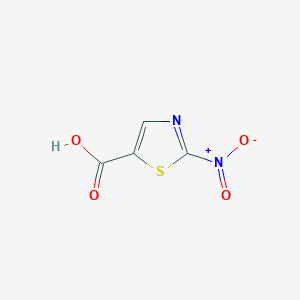

The framework of 2-nitro-5-thiazolecarboxylic acid combines the key features of a thiazole ring, a nitro group, and a carboxylic acid moiety, each contributing to its unique chemical character. The thiazole ring provides a stable aromatic core. The nitro group at the 2-position significantly influences the electronic distribution within the ring, making it highly electron-deficient. This electronic feature is crucial for its reactivity and potential interactions with biological targets.

The carboxylic acid group at the 5-position adds another layer of functionality. It can act as a hydrogen bond donor and acceptor, and its acidic nature allows for the formation of salts and esters. This functional group is often critical for the solubility and pharmacokinetic properties of drug molecules. The specific arrangement of these functional groups in "5-Thiazolecarboxylic acid, 2-nitro-" creates a molecule with a distinct set of properties that are of interest for further chemical and biological investigation.

Research Landscape and Key Challenges in the Study of 5-Thiazolecarboxylicacid, 2-nitro-

The research landscape for "5-Thiazolecarboxylic acid, 2-nitro-" is primarily focused on its synthesis and its use as a building block for more complex molecules. While the parent compound itself is commercially available, its derivatization is key to exploring its potential applications. A significant area of research involves the synthesis of amides and esters from the carboxylic acid group to generate libraries of compounds for biological screening. google.comnih.gov

A key challenge in the study of this compound lies in controlling the reactivity of the nitro-activated thiazole ring. The strong electron-withdrawing nature of the nitro group can make certain reactions difficult to control and may lead to undesired side products. Furthermore, the synthesis of substituted 2-nitro-5-thiazolecarboxylic acids can be complex, requiring multi-step procedures. google.com Overcoming these synthetic hurdles is crucial for the systematic exploration of the structure-activity relationships of its derivatives.

Another challenge is the limited availability of detailed biological data specifically for "5-Thiazolecarboxylic acid, 2-nitro-." While the broader class of thiazole derivatives is well-studied, specific and comprehensive biological evaluations of this particular compound are not extensively reported in publicly available literature. Future research will need to focus on elucidating its biological activity profile to unlock its full potential.

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O4S/c7-3(8)2-1-5-4(11-2)6(9)10/h1H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJRTRCRXANXRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00317867 | |

| Record name | 5-Thiazolecarboxylicacid, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00317867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59521-24-3 | |

| Record name | NSC321249 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Thiazolecarboxylicacid, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00317867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization Pathways of 5 Thiazolecarboxylicacid, 2 Nitro

Chemical Transformations of the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the thiazole (B1198619) ring and provides a handle for further functionalization.

Catalytic Reduction to Amino Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, yielding 2-amino-5-thiazolecarboxylic acid derivatives. This conversion is crucial as the resulting amino group is a key building block for the synthesis of various heterocyclic compounds and amides.

Catalytic hydrogenation is a common and efficient method for this reduction. Various catalysts and conditions can be employed, with the choice often depending on the presence of other functional groups in the molecule.

Common Catalytic Systems for Nitro Group Reduction:

| Catalyst | Reducing Agent | Notes |

| Palladium on carbon (Pd/C) | Hydrogen gas (H₂) | A highly effective and widely used method for both aromatic and aliphatic nitro group reductions. commonorganicchemistry.com |

| Raney Nickel | Hydrogen gas (H₂) | Often preferred when the substrate contains halogens to avoid dehalogenation. commonorganicchemistry.com |

| Iron (Fe) | Acidic conditions (e.g., Acetic Acid) | A mild method suitable for molecules with other reducible functional groups. commonorganicchemistry.com |

| Zinc (Zn) | Acidic conditions (e.g., Acetic Acid) | Another mild option that offers good chemoselectivity. commonorganicchemistry.com |

| Tin(II) chloride (SnCl₂) | - | A mild reducing agent that is tolerant of many functional groups. commonorganicchemistry.com |

| Sodium sulfide (B99878) (Na₂S) | - | Can be used for selective reduction of one nitro group in the presence of others. commonorganicchemistry.com |

| V₂O₅/TiO₂ | Hydrazine hydrate | A heterogeneous photocatalytic system that operates under visible light at room temperature. organic-chemistry.org |

This table is interactive. Users can sort and filter the data.

The reduction of aromatic nitro compounds can sometimes lead to the formation of phenylhydroxylamine intermediates, which can be further reduced to the corresponding aniline (B41778) derivatives. mdpi.com The choice of catalyst and reaction conditions is critical to control the selectivity of the reduction. mdpi.com For instance, catalytic hydrogenation is a versatile method that can be applied to a wide range of substrates. nih.gov

Reactivity of the Nitro Group in General Organic Synthesis

The nitro group is a versatile functional group in organic synthesis beyond its reduction to an amine. chemrevlett.com It can participate in various reactions, making it a valuable synthon for the introduction of other functionalities. chemrevlett.com

The strong electron-withdrawing nature of the nitro group activates the thiazole ring for nucleophilic aromatic substitution reactions. Additionally, the nitro group itself can undergo displacement reactions or be transformed into other functional groups. For example, nitro compounds have been utilized as alternatives to organohalides in cross-coupling reactions. chemrevlett.com

In some contexts, the nitro group can participate in intramolecular rearrangements. For instance, N-2-nitrophenyl hydrazonyl bromides can undergo a 1,7-electrocyclization involving the ortho-nitro group, leading to the formation of N-hydroxybenzotriazole activated esters, which are useful in amide bond formation. nih.gov While this specific example involves a phenyl ring, it illustrates the potential for intramolecular participation of a nitro group in complex reaction cascades.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 5-position of the thiazole ring offers another site for derivatization, allowing for the formation of esters, amides, and other related compounds.

Esterification Reactions

Esterification of 5-Thiazolecarboxylic acid, 2-nitro- can be achieved through various methods, with the Fischer esterification being a classic and widely used approach. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and often, the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com

General Fischer Esterification Reaction: R-COOH + R'-OH ⇌ R-COOR' + H₂O (in the presence of an acid catalyst)

The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com Subsequent proton transfer and elimination of water yield the ester. masterorganicchemistry.comyoutube.com

Modern methods for esterification that may be applicable include the use of solid-acid catalysts, which can offer advantages in terms of reusability and simplified workup procedures. organic-chemistry.org Studies on the esterification of other dicarboxylic acids have also explored catalyst-free conditions under supercritical conditions. researchgate.net

Amide Bond Formation

The carboxylic acid can be converted into amides by reaction with amines. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common activating agents include carbodiimides (like DCC or EDC) or conversion of the carboxylic acid to an acid chloride.

The synthesis of amide analogues of nitazoxanide, a related 2-amino-5-nitrothiazole (B118965) compound, has been accomplished through the coupling of a carboxylic acid with an amine head group. nih.gov However, the strongly electron-withdrawing nature of the nitrothiazole moiety can reduce the nucleophilicity of the corresponding amine, leading to moderate yields in some cases. nih.gov

Recent advancements in amide bond formation include one-pot reactions using catalysts like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) with di-tert-butyl dicarbonate (B1257347) (Boc₂O), which have shown high efficiency for the N-acylation of nitrogen-containing heterocyclic compounds. tohoku.ac.jp Such methods could potentially be applied to the synthesis of amides from 5-Thiazolecarboxylic acid, 2-nitro-.

Decarboxylation Studies

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, can be a significant reaction pathway for certain heterocyclic carboxylic acids. Studies on the decarboxylation of related 2-amino-thiazole-5-carboxylic acids have shown that the reaction mechanism can be dependent on the proton activity of the medium. rsc.org These studies suggest that decarboxylation can proceed through either a unimolecular or bimolecular mechanism. rsc.org

Reactivity of the Thiazole Heterocyclic Ring System

The reactivity of the thiazole ring in 5-Thiazolecarboxylic acid, 2-nitro- is heavily conditioned by the electronic effects of its substituents. The 2-nitro group, a powerful electron-withdrawing group, deactivates the ring towards electrophilic attack and simultaneously activates it for nucleophilic substitution. The 5-carboxylic acid group also contributes to this deactivation.

Electrophilic Substitution Reactions (e.g., Halogenation)

Aromatic compounds typically undergo electrophilic substitution, but the presence of strongly deactivating groups, such as the nitro and carboxyl groups in 5-Thiazolecarboxylic acid, 2-nitro-, renders the thiazole ring electron-deficient and thus, much less reactive towards electrophiles. wikipedia.orgmasterorganicchemistry.com For a typical electrophilic aromatic halogenation to occur, a Lewis acid catalyst is often required to increase the electrophilicity of the halogen. wikipedia.org However, even with a catalyst, electrophilic substitution on this particular compound is expected to be challenging. The deactivating nature of the nitro group makes the formation of the required carbocation intermediate (arenium ion) energetically unfavorable. masterorganicchemistry.comlibretexts.org

In less deactivated aromatic systems, such as benzene, halogenation proceeds via the formation of a highly electrophilic complex which is then attacked by the pi electrons of the aromatic ring. wikipedia.org For highly deactivated systems like nitroaromatics, more potent halogenating conditions are necessary. For instance, iodination of deactivated arenes can be achieved using a mixture of iodine and an oxidizing agent like nitric acid or potassium iodate (B108269) in concentrated sulfuric acid. wikipedia.org It is plausible that similar harsh conditions would be required to attempt the halogenation of 5-Thiazolecarboxylic acid, 2-nitro-.

Table 1: Factors Influencing Electrophilic Halogenation

| Factor | Influence on 5-Thiazolecarboxylic acid, 2-nitro- |

| Electron-withdrawing groups | The 2-nitro and 5-carboxylic acid groups strongly deactivate the thiazole ring, making it less nucleophilic and resistant to electrophilic attack. |

| Catalyst Requirement | A strong Lewis acid catalyst would likely be necessary to enhance the electrophilicity of the halogen. |

| Reaction Conditions | Harsh conditions, potentially involving strong acids and oxidizing agents, might be required to force the reaction to proceed. |

Nucleophilic Attack and Ring-Opening Pathways

The presence of the 2-nitro group makes the C-2 position of the thiazole ring highly electrophilic and susceptible to nucleophilic attack. rsc.org This can lead to nucleophilic aromatic substitution (SNAr), where the nitro group is displaced by a nucleophile. Kinetic studies on 2-nitrothiazole (B159308) have shown that it reacts with nucleophiles like alkoxide ions and piperidine (B6355638) to yield the corresponding 2-substituted thiazoles in nearly quantitative yields. rsc.org The reaction proceeds via a two-step mechanism involving the formation of a Meisenheimer-like intermediate. rsc.org

While direct displacement of the nitro group is a common pathway, ring-opening reactions can also occur under certain conditions, particularly with strong nucleophiles. The high degree of strain in three-membered nitrogen heterocycles like aziridines makes them prone to ring-opening reactions. clockss.org While thiazole is a five-membered ring and less strained, the powerful electron-withdrawing effect of the 2-nitro group can weaken the ring bonds, making them more susceptible to cleavage. For instance, the ring opening of activated pyridinium (B92312) salts with nucleophiles is a well-established reaction. acs.org It is conceivable that under specific conditions, a strong nucleophile could induce the opening of the thiazole ring in 5-Thiazolecarboxylic acid, 2-nitro-.

Formation of Complex Molecular Architectures from 5-Thiazolecarboxylicacid, 2-nitro-

The functional groups of 5-Thiazolecarboxylic acid, 2-nitro- serve as valuable handles for the construction of more complex molecular structures, including fused heterocyclic systems.

Multi-Step Conversions to Fused Heterocyclic Systems

The carboxylic acid and nitro groups can be chemically modified to facilitate the synthesis of fused heterocycles. For example, the carboxylic acid can be converted to an ester or an amide through condensation reactions. unizin.orglibretexts.org This new functional group can then be utilized in a subsequent cyclization step. Similarly, the nitro group can be reduced to an amino group, which is a versatile precursor for building fused rings. For instance, a 2-aminothiazole (B372263) derivative can react with a 1,3-dielectrophile to form a fused pyrimidine (B1678525) ring, yielding a thiazolo[3,2-a]pyrimidine system.

The synthesis of fused heterocycles often involves a sequence of reactions. For example, a 2-cyano-5-nitroheterocycle can be condensed with thiosemicarbazide (B42300) to form a fused thiadiazole ring. researchgate.net While this example is for a cyano derivative, it illustrates the general strategy of using a nitro-substituted heterocycle as a building block for more complex fused systems.

Mannich Base and Other Condensation Reactions

Condensation reactions are a class of reactions where two molecules combine, usually with the loss of a small molecule like water. wikipedia.org The carboxylic acid group of 5-Thiazolecarboxylic acid, 2-nitro- can readily participate in such reactions. For example, it can be condensed with an alcohol in the presence of an acid catalyst to form an ester (esterification). libretexts.org It can also react with an amine to form an amide. libretexts.org The formation of amides is a particularly important transformation in medicinal chemistry and is often facilitated by the use of coupling agents or condensing agents like HATU or PyBOP. highfine.com

While a classic Mannich reaction, which involves an active hydrogen compound, an aldehyde, and an amine, may not be directly applicable to 5-Thiazolecarboxylic acid, 2-nitro- itself, derivatives of the compound could be employed in similar condensation-type reactions. For instance, if the carboxylic acid is converted to an acid chloride, it can then react with a wide range of nucleophiles in acylation reactions. libretexts.orgyoutube.com

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Thiazolecarboxylicacid, 2 Nitro and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic environments of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C), to map out the molecular structure.

The ¹H NMR spectrum of "5-Thiazolecarboxylicacid, 2-nitro-" is characterized by its simplicity and the diagnostic chemical shift of the lone proton on the thiazole (B1198619) ring.

Chemical Shift: The single proton, located at the C4 position of the thiazole ring, is expected to appear as a singlet in the downfield region of the spectrum, typically between 8.0 and 9.0 ppm. This significant downfield shift is a direct consequence of the powerful electron-withdrawing effects of the nitro group (-NO₂) at the C2 position and the carboxylic acid group (-COOH) at the C5 position. These groups decrease the electron density around the C4 proton, "deshielding" it from the external magnetic field and causing it to resonate at a lower field (higher ppm value).

Multiplicity: Since there are no adjacent protons within a three-bond distance, the signal for the C4 proton appears as a sharp singlet.

Acidic Proton: The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield, often in the 10-13 ppm range. libretexts.org Its signal can be confirmed by deuterium (B1214612) exchange, where adding a drop of D₂O to the NMR sample results in the disappearance of the -COOH proton signal. libretexts.org

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in "5-Thiazolecarboxylicacid, 2-nitro-" gives a distinct signal.

Thiazole Ring Carbons: The three carbons of the thiazole ring (C2, C4, and C5) are all in an electron-deficient environment. The C2 carbon, directly attached to the highly electronegative nitro group, is expected to be the most deshielded of the ring carbons. The C4 and C5 carbons are also shifted downfield due to the influence of the ring heteroatoms and the attached functional groups.

Carboxylic Acid Carbon: The carbonyl carbon of the carboxylic acid group is characteristically found in the 160-180 ppm region, a typical range for this functional group. libretexts.orgwisc.edu

Table 1: Typical ¹³C NMR Chemical Shift Ranges for 5-Thiazolecarboxylicacid, 2-nitro- This interactive table provides expected chemical shift ranges. Actual values can vary with solvent and experimental conditions.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C2 | 155-165 | Attached to the electron-withdrawing -NO₂ group and ring nitrogen. |

| C4 | 140-150 | Influenced by adjacent ring sulfur and C5-substituent. |

| C5 | 125-135 | Attached to the electron-withdrawing -COOH group. |

| -COOH | 160-180 | Characteristic chemical shift for a carboxylic acid carbonyl carbon. libretexts.orgwisc.edu |

2D NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule. diva-portal.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons they are directly attached to. For "5-Thiazolecarboxylicacid, 2-nitro-," an HSQC spectrum would show a cross-peak connecting the ¹H signal of the C4-proton with the ¹³C signal of the C4-carbon, definitively assigning both.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for mapping out the substitution pattern on the aromatic ring. The C4-proton would be expected to show HMBC cross-peaks to the C2-carbon, the C5-carbon, and the carbonyl carbon of the carboxylic acid group. These correlations provide conclusive evidence for the relative positions of the nitro and carboxylic acid groups.

COSY (Correlation Spectroscopy): A COSY experiment, which shows proton-proton couplings, would not be very informative for the thiazole ring of this specific molecule, as it contains only one proton.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, identify the functional groups within a molecule by measuring the vibrations of its bonds.

The IR spectrum of "5-Thiazolecarboxylicacid, 2-nitro-" displays several characteristic absorption bands that confirm the presence of its key functional groups.

Carboxylic Acid Group: This group gives rise to two very distinct signals: a very broad absorption band typically seen from 2500–3300 cm⁻¹ due to the O-H stretch, which is broadened by hydrogen bonding, and a strong, sharp absorption for the C=O (carbonyl) stretch, usually appearing between 1680–1720 cm⁻¹. libretexts.orgyoutube.com

Nitro Group: The nitro group is identified by two strong absorption bands: an asymmetric stretching vibration between 1500–1560 cm⁻¹ and a symmetric stretching vibration between 1345–1385 cm⁻¹.

Thiazole Ring: The C=N and C=C stretching vibrations within the thiazole ring contribute to absorptions in the 1400–1600 cm⁻¹ region of the spectrum.

Table 2: Principal Infrared Absorption Frequencies for 5-Thiazolecarboxylicacid, 2-nitro- This interactive table summarizes the key IR bands for functional group identification.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1680-1720 | Sharp, Strong |

| Nitro Group | Asymmetric N-O Stretch | 1500-1560 | Strong |

| Nitro Group | Symmetric N-O Stretch | 1345-1385 | Strong |

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for identifying symmetric vibrations and non-polar bonds, serving as a unique molecular fingerprint.

Nitro Group Vibrations: The symmetric stretch of the nitro group, found around 1345–1385 cm⁻¹, is typically a very strong and easily identifiable peak in the Raman spectrum.

Thiazole Ring Vibrations: The symmetric "breathing" modes of the thiazole ring give rise to sharp and characteristic Raman signals.

C-S Bond Vibration: The carbon-sulfur (C-S) bond stretches within the thiazole ring, often weak in IR spectra, can be more readily observed in the Raman spectrum, typically in the 600-800 cm⁻¹ range. researchgate.net

The combined data from these advanced spectroscopic methods provide a comprehensive and unambiguous structural elucidation of "5-Thiazolecarboxylicacid, 2-nitro-".

Mass Spectrometry (MS)

Mass spectrometry stands as a cornerstone analytical technique for the characterization of novel compounds, providing critical information about their mass-to-charge ratio, which in turn helps in determining their molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds by providing their exact mass with high precision, typically to four or more decimal places. This level of accuracy allows for the determination of the elemental formula of a molecule, a crucial step in structural elucidation. Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can distinguish between compounds that have the same integer mass but differ in their elemental composition.

For 5-Thiazolecarboxylic acid, 2-nitro-, the molecular formula is established as C₄H₂N₂O₄S. chembk.com The theoretical exact mass can be calculated using the precise masses of the most abundant isotopes of each element (C, H, N, O, S). This calculated value serves as a benchmark for experimental HRMS measurements. The identity of metabolites and related thiazole derivatives can be definitively established through techniques like chemical ionization and high-resolution mass measurements. nih.gov

The table below outlines the theoretical exact mass calculation for the parent compound. In a typical HRMS experiment, the measured mass would be expected to align with this theoretical value within a very narrow margin of error (e.g., ±5 ppm), thus confirming the elemental formula.

| Molecular Formula | Isotope | Individual Isotopic Mass (Da) | Calculated Exact Mass [M] (Da) |

|---|---|---|---|

| C₄H₂N₂O₄S | ¹²C₄ | 12.000000 × 4 | 173.97625 |

| ¹H₂ | 1.007825 × 2 | ||

| ¹⁴N₂ | 14.003074 × 2 | ||

| ¹⁶O₄ | 15.994915 × 4 | ||

| ³²S₁ | 31.972071 × 1 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's structure in the solid state.

While a crystal structure for 5-Thiazolecarboxylic acid, 2-nitro- itself is not detailed in the searched literature, a comprehensive study on its derivative, 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide , provides valuable insight into the structural characteristics of this class of compounds. nih.govresearchgate.net The crystal structure of this derivative was determined through single-crystal X-ray diffraction. researchgate.net

The analysis revealed that the molecule crystallizes in a monoclinic system with the space group P2₁/c. nih.govresearchgate.net The central amide group is essentially planar, and the crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, which link the molecules into chains. nih.govresearchgate.net Further weak C—H⋯O interactions create a two-dimensional network. nih.gov The nitro group attached to the thiazole ring is nearly coplanar with the ring itself. nih.govresearchgate.net

The crystallographic data for this derivative are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₆N₄O₅S |

| Formula Weight | 294.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 9.6949 (2) |

| b (Å) | 12.4192 (2) |

| c (Å) | 9.8763 (2) |

| β (°) | 94.948 (1) |

| Volume (ų) | 1184.70 (4) |

| Z | 4 |

| Refinement Details | |

| Radiation | Mo Kα |

| Temperature (K) | 295 |

| R-factor (R[F² > 2σ(F²)]) | 0.046 |

| wR(F²) | 0.136 |

Computational Chemistry and Theoretical Investigations of 5 Thiazolecarboxylicacid, 2 Nitro

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. These methods, rooted in the principles of quantum mechanics, provide a lens to view and predict molecular behavior at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a workhorse in quantum chemistry for predicting the geometric and electronic properties of molecules. For a molecule like 5-Thiazolecarboxylicacid, 2-nitro-, DFT calculations, often employing a functional like B3LYP with a suitable basis set such as 6-311G(d,p), can be used to determine its most stable three-dimensional conformation through geometry optimization. nih.gov

These calculations would reveal key structural parameters. For instance, in a related compound, ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, DFT studies have been used to determine dihedral angles between the constituent rings and the planarity of different molecular fragments. nih.gov For 5-Thiazolecarboxylicacid, 2-nitro-, such calculations would precisely define the bond lengths, bond angles, and the dihedral angle between the thiazole (B1198619) ring and the nitro and carboxylic acid groups. This optimized geometry is the foundation for all further computational analyses.

Furthermore, DFT provides access to crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that a molecule is more reactive. In a study on thiazole azo dyes, DFT calculations were used to determine these frontier orbital energies and other reactivity descriptors. mdpi.com

Table 1: Predicted Electronic Properties from DFT (Hypothetical for 5-Thiazolecarboxylicacid, 2-nitro-)

| Property | Predicted Value | Significance |

| HOMO Energy | - | Energy of the highest occupied molecular orbital |

| LUMO Energy | - | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability |

| Dipole Moment | - | Measure of the molecule's overall polarity |

Time-Dependent DFT (TD-DFT) for Excited State Properties

To understand how 5-Thiazolecarboxylicacid, 2-nitro- interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This extension of DFT is used to calculate the properties of a molecule's excited states. The primary application of TD-DFT is the prediction of the electronic absorption spectrum (UV-Vis spectrum) by calculating the energies of electronic transitions from the ground state to various excited states.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While quantum chemical calculations provide a static picture of a molecule's minimum energy conformation, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the assessment of structural stability.

For a molecule like 5-Thiazolecarboxylicacid, 2-nitro-, MD simulations could be used to study the flexibility of the carboxylic acid group relative to the thiazole ring and the interactions of the molecule with its environment, such as a solvent. By simulating the molecule's movements over a period of time, researchers can identify the most populated conformations and the energy barriers between them. A study on palmitic acid, for example, utilized MD simulations to understand its interactions and solubility in different environments. nih.gov This approach would be highly relevant for understanding how 5-Thiazolecarboxylicacid, 2-nitro- behaves in a biological medium or in a solution for chemical reactions.

In Silico Prediction of Spectroscopic Parameters (NMR, IR, Raman)

Computational methods are also highly effective in predicting various spectroscopic parameters, which can aid in the characterization of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR): DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These theoretical predictions are often in good agreement with experimental data and can be invaluable for assigning peaks in complex spectra. mdpi.com

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the peaks observed in IR and Raman spectra. By analyzing the computed vibrational modes, each peak can be assigned to a specific motion of the atoms, such as the stretching of the C=O bond in the carboxylic acid or the N-O bonds in the nitro group. nih.gov In a study of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, theoretical vibrational spectra were computed and compared with experimental results, showing good agreement after applying appropriate scaling factors. nih.gov

Table 2: Predicted Spectroscopic Data (Hypothetical for 5-Thiazolecarboxylicacid, 2-nitro-)

| Spectroscopy | Parameter | Predicted Value/Range |

| ¹H NMR | Chemical Shift (ppm) | - |

| ¹³C NMR | Chemical Shift (ppm) | - |

| IR | Vibrational Frequency (cm⁻¹) | - |

| Raman | Vibrational Frequency (cm⁻¹) | - |

Molecular Docking and Binding Interaction Studies with Biological Targets

Given that many thiazole derivatives exhibit biological activity, molecular docking is a crucial computational technique to explore the potential interactions of 5-Thiazolecarboxylicacid, 2-nitro- with biological macromolecules, such as proteins or enzymes. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

The process involves placing the 3D structure of the ligand (5-Thiazolecarboxylicacid, 2-nitro-) into the binding site of a target protein and using a scoring function to estimate the binding affinity. This can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, molecular docking studies on other nitro-substituted compounds have identified key interactions with enzymes like inducible nitric oxide synthase (iNOS). nih.gov Similarly, various thiazole derivatives have been docked into the active sites of targets like acetylcholinesterase and tubulin to predict their inhibitory potential. researchgate.netnih.gov This in silico approach is instrumental in rational drug design and in prioritizing compounds for further experimental testing.

Theoretical Insights into Reaction Mechanisms and Pathways

Computational chemistry can provide deep insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For 5-Thiazolecarboxylicacid, 2-nitro-, theoretical studies could elucidate the pathways of its synthesis or its potential reactions.

For example, DFT calculations can be used to model the reaction coordinates of various synthetic steps, helping to understand why certain reaction conditions are favorable. In the context of energetic materials, theoretical studies on nitro-containing compounds have investigated the initial steps of decomposition, often focusing on the cleavage of the C-NO₂ bond as a potential trigger for detonation. nih.gov While 5-Thiazolecarboxylicacid, 2-nitro- is not primarily considered an energetic material, similar mechanistic studies could be applied to understand its thermal stability and potential degradation pathways.

Emerging Research Directions and Potential Applications of 5 Thiazolecarboxylicacid, 2 Nitro in Chemical Sciences

Role as an Advanced Organic Synthesis Intermediate

The structural framework of 2-nitro-5-thiazolecarboxylic acid serves as a valuable starting point for constructing more elaborate molecular architectures. Its derivatives are key precursors for synthesizing a variety of complex chemical entities.

The 2-nitrothiazole (B159308) motif is a foundational component for synthesizing fused and multi-ring heterocyclic systems. A notable application involves the use of 2-bromo-5-nitrothiazole (B146120), a synthetic equivalent of the title compound, as a key electrophile. In a well-documented synthesis, 2-bromo-5-nitrothiazole undergoes a nucleophilic substitution reaction with the thiol group of various benzothiazoles, benzimidazoles, and benzoxazoles. nih.gov This reaction, typically conducted in the presence of a base like sodium methoxide (B1231860) in methanol, efficiently yields complex 2-thioether-benzothiazole derivatives. nih.govresearchgate.net

The synthesis proceeds by deprotonating the benzothiazole-2-thiol to form a potent nucleophile, which then displaces the bromide on the thiazole (B1198619) ring. nih.gov This method highlights the utility of the 2-nitrothiazole core as a reliable building block for creating libraries of complex molecules with potential biological activities. Furthermore, processes have been developed for the synthesis of the key intermediate 2-amino-5-nitrothiazole (B118965), which avoids hazardous nitration and rearrangement steps common in older methods. google.com One such process involves the halogenation of an N,N-dialkyl-2-nitro-etheneamine followed by a reaction with thiourea (B124793) and subsequent treatment with water to yield the desired product. google.com

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. While direct examples of 5-Thiazolecarboxylic acid, 2-nitro- in MCRs are not yet widely reported, the potential for its derivatives, such as 2-aminothiazoles, is significant. Research has shown that other 2-aminothiazole (B372263) derivatives can effectively participate in MCRs. For instance, they have been used in reactions with substituted benzaldehydes and ethyl cyanoacetate (B8463686) or thiourea to construct complex pyran and pyrimidine (B1678525) scaffolds, respectively. mdpi.com

Given the established reactivity of the 2-aminothiazole core in such transformations, 2-amino-5-nitrothiazole represents a promising, yet underexplored, building block for MCRs. Its application could lead to the rapid, one-pot synthesis of diverse and complex heterocyclic libraries, which would be invaluable for high-throughput screening in drug discovery and materials science.

Exploration in Medicinal Chemistry and Drug Discovery

The 2-nitrothiazole scaffold is a recurring motif in compounds designed for various therapeutic purposes. Its ability to participate in key biological interactions has made it a focal point in the design of novel inhibitors and antimicrobial agents.

Derivatives of 2-nitrothiazole have emerged as a promising scaffold for the development of novel kinase inhibitors, particularly targeting the c-Jun N-terminal kinases (JNKs). nih.govnih.gov JNKs are critical proteins involved in cellular responses to stress and are implicated in diseases like cancer, inflammation, and type-2 diabetes. nih.gov

Researchers have synthesized and evaluated a series of 2-thioether-benzothiazoles, where the 2-bromo-5-nitrothiazole moiety is coupled with various substituted benzothiazole (B30560) thiols. nih.govresearchgate.net These studies led to the discovery of potent and selective allosteric JNK inhibitors. nih.govnih.gov Unlike inhibitors that target the highly conserved ATP-binding pocket, these compounds bind to a different site on the kinase, leading to greater selectivity over other related kinases like p38. nih.govresearchgate.net The compound BI-87G3, for example, was identified as a potent inhibitor in this class. nih.gov The success of this scaffold demonstrates that targeting protein-protein interactions involving JNK with small molecules containing the 2-nitrothiazole core is a promising therapeutic strategy. nih.gov

Table 1: Research Findings on 2-Nitrothiazole Derivatives as Kinase Inhibitors

| Compound Class | Target Kinase | Key Findings | Reference |

| 2-Thioether-benzothiazoles | c-Jun N-terminal kinases (JNKs) | Act as potent and selective allosteric inhibitors. The 5-nitrothiazole (B1205993) group is crucial for activity. | nih.gov, nih.gov, researchgate.net |

| BI-87G3 | JNK1 | Displaces pepJIP1 from JNK1 with an IC₅₀ of 160 nM and inhibits c-Jun phosphorylation with an IC₅₀ of 1.8 μM. | researchgate.net |

The nitrothiazole moiety is a key pharmacophore responsible for potent antibacterial activity. nih.gov Derivatives of 2-nitrothiazole have shown pronounced, bactericidal effects against a range of bacteria, with unique potency against anaerobic species. nih.gov The minimum inhibitory concentrations (MICs) of these compounds against anaerobes are often significantly lower than those of common antibiotics like clindamycin (B1669177) or tetracycline. nih.gov

One prominent example is Nitazoxanide, an FDA-approved antiparasitic and broad-spectrum antimicrobial drug, which features a 2-amino-5-nitrothiazole ring as its core "head group". nih.gov Research into analogues of Nitazoxanide, where the acyl group is modified, has shown that the 2-amino-5-nitrothiazole component is critical for activity against microorganisms such as Helicobacter pylori, Campylobacter jejuni, and Clostridium difficile. nih.gov The mechanism is believed to involve the inhibition of the essential microbial enzyme pyruvate:ferredoxin oxidoreductase (PFOR). nih.gov The presence of an electron-withdrawing nitro group on the thiazole ring is often correlated with enhanced antibacterial effects. biointerfaceresearch.com

Table 2: Research Findings on 2-Nitrothiazole Derivatives as Antimicrobial Agents

| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference |

| Nitrothiazole derivatives | Aerobic and Anaerobic Bacteria | Exhibit potent bactericidal activity, particularly against anaerobic bacteria, with very low MIC values. | nih.gov |

| 2-Amino-5-nitrothiazole amides (Nitazoxanide analogues) | H. pylori, C. jejuni, C. difficile | The 2-amino-5-nitrothiazole head group is crucial for inhibiting the PFOR enzyme and suppressing bacterial growth. | nih.gov |

The 2-nitrothiazole scaffold is also being actively investigated for its potential in oncology. The role of its derivatives as JNK inhibitors is directly relevant, as the JNK signaling pathway is a known therapeutic target in several cancers. nih.gov Beyond kinase inhibition, derivatives of 2-amino-5-nitrothiazole have demonstrated direct anti-cancer effects.

In a recent study, a series of compounds derived from 2-amino-5-nitrothiazole were tested for their effects on the highly aggressive triple-negative breast cancer cell line, MDA-MB-231. cttjournal.com While some derivatives showed modest cytotoxicity at high concentrations, several compounds significantly inhibited cancer cell migration, a key process in metastasis. cttjournal.com Specifically, the parent compound, 5-nitro-1,3-thiazol-2-amine, and its benzaldehyde (B42025) imine derivative were effective at inhibiting cell migration. cttjournal.com Another derivative, which incorporated an imidazolidine-2,4-dione moiety, exhibited both anti-migratory and cytotoxic effects. cttjournal.com These findings suggest that 2-amino-5-nitrothiazole is an excellent starting point for developing future drug candidates to treat metastatic breast cancer. cttjournal.com Separately, early toxicological studies noted that 2-amino-5-nitrothiazole increased the incidence of certain tumors in rats, highlighting the compound's potent biological activity. inchem.org

Table 3: Research Findings on 2-Nitrothiazole Derivatives in Anti-Cancer Research

| Derivative | Cancer Cell Line | Biological Effect | Key Finding | Reference |

| 5-nitro-1,3-thiazol-2-amine | MDA-MB-231 (Breast) | Inhibition of cell migration | The parent compound effectively reduces the migratory capacity of cancer cells. | cttjournal.com |

| 4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl} benzaldehyde | MDA-MB-231 (Breast) | Inhibition of cell migration | An imine derivative also showed a strong inhibitory effect on cancer cell migration. | cttjournal.com |

| (5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dione | MDA-MB-231 (Breast) | Cytotoxicity and inhibition of cell migration | This more complex derivative showed statistically significant cytotoxicity in addition to inhibiting migration. | cttjournal.com |

| 2-Amino-5-nitrothiazole | Leukemia HL-60 | Cytotoxicity | Other studies on related 2-aminothiazoles showed cell cycle arrest and apoptosis induction. | researchgate.net |

Advanced Materials Science Applications

The unique electronic and structural characteristics of the thiazole nucleus, combined with the electron-withdrawing nature of the nitro group and the versatile functionality of the carboxylic acid, suggest that 5-Thiazolecarboxylicacid, 2-nitro- could be a valuable building block in materials science. Research into related thiazole derivatives has revealed their potential in a variety of advanced materials.

Thiazole-containing polymers have demonstrated utility in the creation of specialized membranes. For instance, polymers incorporating thiazolo[5,4-d]thiazole (B1587360) units have been investigated for such applications. mdpi.com The inherent properties of the thiazole ring can impart desirable thermal and chemical stability to the polymer backbone. The presence of a nitro group in 5-Thiazolecarboxylicacid, 2-nitro- could further enhance selectivity in membrane applications by modifying the polymer's polarity and affinity for specific molecules.

Furthermore, thiazole derivatives are known to act as effective ligands for the formation of metal-organic frameworks (MOFs) and other coordination complexes. mdpi.com The nitrogen and sulfur atoms of the thiazole ring can coordinate with metal ions, while the carboxylic acid group of 5-Thiazolecarboxylicacid, 2-nitro- provides a strong binding site. The nitro group, being a strong electron-withdrawing group, can modulate the electronic properties of the resulting complex, potentially leading to materials with interesting catalytic, sensing, or photoluminescent properties. The field of organic electronics is another area where thiazole-based compounds are showing significant promise. mdpi.com

The potential applications in materials science are summarized in the table below:

| Potential Application Area | Role of 5-Thiazolecarboxylicacid, 2-nitro- Moiety | Potential Advantages |

| Specialized Polymer Membranes | Monomer unit in polymer synthesis | Enhanced thermal stability, chemical resistance, and selective permeability. |

| Metal-Organic Frameworks (MOFs) | Organic linker | Tunable electronic properties, high surface area for catalysis or gas storage. |

| Organic Electronics | Component in conductive polymers or small molecules | Modulated charge transport properties, potential for use in sensors or displays. |

| Luminescent Materials | Ligand in coordination complexes | Potential for novel photophysical properties and applications in lighting or sensing. |

Sustainable and Eco-Friendly Synthetic Approaches for Industrial Relevance

The growing emphasis on green chemistry in the chemical industry necessitates the development of manufacturing processes that are not only efficient but also environmentally benign. chemijournal.com The synthesis of heterocyclic compounds, including thiazole derivatives, has traditionally relied on methods that often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. nih.govnih.gov However, modern synthetic chemistry offers a toolkit of sustainable alternatives that could be applied to the industrial-scale production of 5-Thiazolecarboxylicacid, 2-nitro-.

A key strategy in green synthesis is the reduction or elimination of volatile and toxic organic solvents. ijpsjournal.com Research has demonstrated the successful synthesis of various heterocyclic compounds in greener media such as water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents (DES). mdpi.comresearchgate.net For example, the synthesis of thiazolo[5,4-d]thiazoles has been achieved in an eco-friendly L-proline-ethylene glycol mixture, offering a safer alternative to conventional solvents. mdpi.com

Microwave-assisted synthesis is another powerful technique that aligns with the principles of green chemistry. chemijournal.comijpsjournal.com This method often leads to dramatically reduced reaction times, increased product yields, and enhanced energy efficiency compared to conventional heating. numberanalytics.com The application of microwave irradiation to the synthesis of thiazole derivatives has been shown to be a highly effective approach. nih.gov

Biocatalysis, which employs enzymes or whole microorganisms to carry out chemical transformations, represents a pinnacle of green chemistry. numberanalytics.com These reactions are typically performed under mild conditions in aqueous media and exhibit high selectivity, thereby minimizing by-product formation. The use of biocatalysts, such as recyclable cross-linked chitosan (B1678972) hydrogels, has been reported for the synthesis of thiazole derivatives. mdpi.com

The table below outlines some of the key sustainable synthetic methods that could be explored for the production of 5-Thiazolecarboxylicacid, 2-nitro-.

| Sustainable Method | Description | Potential Advantages for Industrial Synthesis |

| Microwave-Assisted Synthesis | Utilization of microwave energy to accelerate chemical reactions. ijpsjournal.com | Rapid heating, shorter reaction times, higher yields, and energy efficiency. chemijournal.comnumberanalytics.com |

| Solvent-Free Reactions | Conducting reactions in the absence of a solvent, often using grinding techniques. chemijournal.comijpsjournal.com | Reduced waste, lower cost, and elimination of hazardous solvent disposal. ijpsjournal.com |

| Use of Green Solvents | Employing environmentally benign solvents like water, PEG, or deep eutectic solvents. mdpi.comresearchgate.net | Reduced environmental impact and improved safety profile of the process. |

| Biocatalysis | The use of enzymes or whole cells as catalysts for the reaction. numberanalytics.com | High selectivity, mild reaction conditions, and reduced need for harsh chemicals. numberanalytics.com |

| Heterogeneous Catalysis | Using solid-supported catalysts that can be easily separated and recycled. nih.gov | Simplified product purification and catalyst reuse, leading to a more economical and sustainable process. researchgate.netresearchgate.net |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 5-Thiazolecarboxylicacid, 2-nitro- in laboratory settings?

- Methodological Answer : A common approach involves coupling reactions starting from nitrile precursors. For example, substituted thiazole carboxylates can be synthesized via condensation of nitriles with ethyl 2-bromoacetoacetate under basic conditions, followed by hydrolysis to yield carboxylic acid intermediates. Subsequent nitration at the 2-position of the thiazole ring can be achieved using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. What spectroscopic techniques are essential for characterizing 5-Thiazolecarboxylicacid, 2-nitro-?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the thiazole ring structure and nitro group placement (e.g., deshielded protons near the nitro group).

- IR Spectroscopy : Stretching vibrations at ~1520 cm (asymmetric NO₂) and ~1350 cm (symmetric NO₂) validate the nitro group.

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Validates purity and stoichiometry .

Q. What safety precautions are necessary when handling 5-Thiazolecarboxylicacid, 2-nitro-?

- Methodological Answer :

- Decomposition Risks : The nitro group may decompose under heat or friction, releasing nitrogen oxides (NOₓ). Use fume hoods and avoid open flames.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Store in airtight containers at ≤4°C, away from oxidizers and reducing agents. Monitor for discoloration, which indicates degradation .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing 5-Thiazolecarboxylicacid, 2-nitro- derivatives?

- Methodological Answer : A 2 factorial design can systematically vary parameters like temperature, reaction time, and reagent stoichiometry. For example:

- Factors : Nitration temperature (Levels: 0°C vs. 5°C), acid ratio (HNO₃:H₂SO₄), and catalyst loading.

- Response Variables : Yield, purity (HPLC), and nitro group positioning (NMR).

- Analysis : ANOVA identifies significant factors. In a study on similar thiazoles, optimizing nitration temperature increased yield by 22% while reducing byproducts .

Q. What computational methods predict the reactivity of the nitro group in 5-Thiazolecarboxylicacid derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects. Key analyses include:

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., nitro group) prone to nucleophilic attack.

- Frontier Molecular Orbitals : HOMO-LUMO gaps predict stability and reaction pathways.

- Transition State Modeling : Simulate nitro group reduction or substitution mechanisms .

Q. How do structural modifications at the 5-position of the thiazole ring influence biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Replace the carboxylic acid with amides (e.g., coupling with amines using HATU/DIPEA) and test antimicrobial or anticancer activity.

- Biological Assays : For example, MIC (Minimum Inhibitory Concentration) against E. coli or IC₅₀ in cancer cell lines. In a study on 4-methyl-thiazole carboxamides, amide derivatives showed 3-fold higher activity than esters .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported melting points for 5-Thiazolecarboxylicacid derivatives?

- Methodological Answer :

- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to compare thermal profiles. Impurities lower melting points and broaden peaks.

- Crystallization Solvent : Polar solvents (e.g., ethanol vs. DMSO) can yield polymorphs with varying melting points. X-ray crystallography confirms crystal structure differences .

Key Considerations for Experimental Design

- Synthetic Reproducibility : Document exact stoichiometry and reaction conditions (e.g., cooling rates during nitration).

- Data Validation : Triplicate experiments and statistical analysis (e.g., Student’s t-test, p ≤ 0.05) ensure reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.